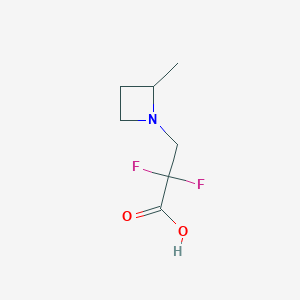
1-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features both pyridine and pyrazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both pyridine and pyrazole rings in its structure imparts unique chemical properties, making it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxylic acid typically involves the condensation of a pyridine derivative with a pyrazole precursor. One common method includes the reaction of 5-methyl-2-pyridinecarboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with an appropriate diketone or ketoester under acidic or basic conditions to yield the desired pyrazole derivative.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the process. Additionally, purification techniques like crystallization, distillation, and chromatography are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the pyridine and pyrazole rings to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce halogens, alkyl, or aryl groups into the molecule.
Scientific Research Applications
1-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules, including enzyme inhibitors and receptor agonists/antagonists.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The pyridine and pyrazole rings can form hydrogen bonds, coordinate with metal ions, or participate in π-π stacking interactions, thereby modulating the activity of the target molecule. The exact pathways involved vary based on the biological context and the specific target.
Comparison with Similar Compounds
Similar Compounds
Quinolinyl-pyrazoles: These compounds also contain both pyridine and pyrazole rings but differ in the position and nature of substituents.
Thiazolo[4,5-b]pyridines: These compounds feature a thiazole ring fused to a pyridine ring, offering different chemical properties and biological activities.
Pyridine derivatives: Compounds with various substituents on the pyridine ring, which can exhibit diverse pharmacological activities.
Uniqueness
1-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxylic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both pyridine and pyrazole rings allows for versatile interactions with biological targets, making it a valuable scaffold in drug discovery and development.
Properties
Molecular Formula |
C10H9N3O2 |
|---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
1-(5-methylpyridin-2-yl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C10H9N3O2/c1-7-2-3-9(11-6-7)13-5-4-8(12-13)10(14)15/h2-6H,1H3,(H,14,15) |
InChI Key |
JRWHFWQXWFTLTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)N2C=CC(=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(5-Methoxy-1,3-dimethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one](/img/structure/B13210574.png)
amine](/img/structure/B13210575.png)
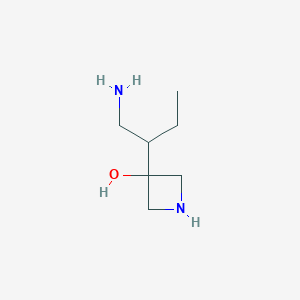
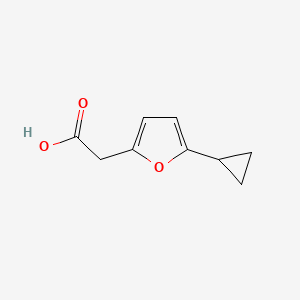
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B13210606.png)
![Ethyl 2-[2-(3-cyanophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13210609.png)
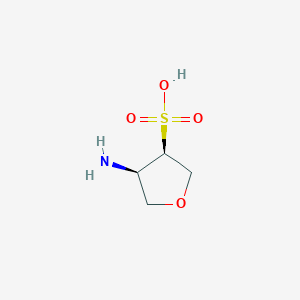
![4-[(2-Methylpropyl)amino]butan-2-one](/img/structure/B13210623.png)

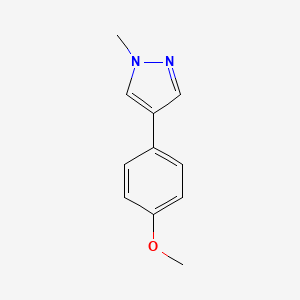

methanol](/img/structure/B13210640.png)
